

# A Guide to Inter-laboratory Comparison of Ethylene Oxide Exposure Assessment

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## Compound of Interest

Compound Name: *N*-2-(Hydroxyethyl)-L-valine-d4

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For researchers, scientists, and drug development professionals, accurate assessment of ethylene oxide (EtO) exposure is critical for ensuring personnel safety and regulatory compliance. This guide provides an objective comparison of commonly used EtO monitoring methods, supported by data from inter-laboratory and field validation studies.

## Data Presentation: Comparison of Ethylene Oxide Monitoring Methods

The following table summarizes the performance of various EtO monitoring methods based on available data. It is important to note that performance can vary based on laboratory proficiency, environmental conditions, and the specific application.

Monitoring Method	Principle	Limit of Detection (LOD) / Quantitation (LOQ)	Accuracy	Precision (Relative Standard Deviation / Coefficient of Variation)	Key Advantages	Key Disadvantages
Passive Samplers						
3M™ 3551+ Monitor	Diffusive sampling onto HBr-treated charcoal, GC-ECD analysis	RL: 0.01 ppm (8-hr), 0.4 ppm (15-min)	Meets OSHA accuracy requirements of $\pm 25\%$ at 1 ppm and $\pm 35\%$ at 0.5 ppm. [1][2] One study showed $\pm 7\%$ to $\pm 30\%$ accuracy. [3]	CV of 6% in one lab study. [4]	Easy to use, cost-effective, no pump required. [1][5]	Results are not immediate; requires laboratory analysis. [6]
SKC 575-005 Sampler	Diffusive sampling onto HBr-treated charcoal, GC-ECD analysis	LOD: 0.35 $\mu\text{g/sample}$ ; LOQ: 0.5 $\mu\text{g/sample}$	Validated for 0.1 to 4 ppm. [7]	RSD of 7.0% for analytical recovery. [7]	Validated for short-term and 8-hour sampling. [7]	Requires laboratory analysis.
Crystal Diagnostics AirScan®	Not specified in detail in the	Not specified	One study indicated it gave significantl	$\sim 15\%$ mean relative standard	Passive sampling convenience.	Variable accuracy reported in

		provided results.		y higher results than sorbent tubes at one site.[8] A separate study found it did not meet $\pm 35\%$ accuracy above 2.12 ppm for excursion limit monitoring. [9]	deviation in one study. [8]	studies.[8] [9]
Assay Technology EO CHEM CHIP™	Not specified in detail in the provided results.	Not specified	Did not meet the $\pm 35\%$ accuracy requirement in one excursion limit monitoring study.[9]	Not specified	Passive sampling convenience.	Reported to not meet OSHA accuracy requirements for excursion limit monitoring. [9]
Active Sampling						
Sorbent Tube (OSHA Method 1010)	Air drawn through HBr-coated carbon beads, GC-ECD	RQL: 52.2 ppb (0.094 mg/m <sup>3</sup> ) for a 1-liter air sample. [11]	Fully validated method. [10]	Standard Error of Estimate: 6.59%. [11]	High accuracy, recognized by OSHA. [6][10]	Requires trained personnel and calibrated pumps.[6]

analysis.

[\[10\]](#)

Sorbent Tube (NIOSH Method 1614)	Air drawn through HBr-coated charcoal, GC-ECD analysis. <a href="#">[12]</a>	Estimated LOD: 1 µg/sample. <a href="#">[1]</a> Working range: 0.05 to 4.6 ppm for a 24-L sample. <a href="#">[12]</a>	Overall accuracy of ±19%. <a href="#">[1]</a>	Overall precision (SrT): 0.062. <a href="#">[1]</a>	Applicable to short-term (10-min) samples. <a href="#">[12]</a>	Involves a derivatization step. <a href="#">[12]</a>
Direct-Reading Instruments						
Portable Gas Chromatograph (GC)	On-site analysis using GC.	NIOSH Method 3702 working range is 0.001 to 1,000 ppm. <a href="#">[13]</a>	Can provide near real-time, accurate measurements.	<2% mean relative standard deviation for on-site GC analysis in one study. <a href="#">[8]</a>	Immediate results, high precision. <a href="#">[8]</a>	Higher initial cost, requires trained operator.
Continuous Real-Time Monitors (e.g., FTIR, CRDS)	Spectroscopic analysis (e.g., infrared absorption). <a href="#">[6]</a> <a href="#">[14]</a>	Can achieve ppt to low ppb detection limits. <a href="#">[14]</a> <a href="#">[15]</a>	High accuracy and sensitivity. <a href="#">[16]</a>	High precision with stable instrument signals. <a href="#">[14]</a>	Continuous data logging, immediate alerts. <a href="#">[6]</a>	High upfront cost and maintenance. <a href="#">[6]</a>

## Experimental Protocols

Detailed methodologies are crucial for the transparent comparison of different exposure assessment techniques. Below are summaries of protocols used in key inter-laboratory and field validation studies.

## Field Validation of Passive Dosimeters for Excursion Limit Monitoring

This study aimed to estimate the accuracy of three passive dosimeters (3M 3550/3551, Crystal Diagnostics AirScan, and Assay Technology EO CHEM CHIP) for 15-minute excursion limit monitoring.[\[9\]](#)

- **Sampling Setup:** A specially designed field exposure chamber was used at a hospital products sterilization facility. Twelve dosimeters of each type were exposed concurrently at four different concentration areas.[\[9\]](#)
- **Reference Method:** Six Tedlar bag samples were collected simultaneously from locations surrounding the dosimeter array. These were analyzed on-site using a portable gas chromatograph with a flame ionization detector (GC-FID) to determine the "true" EtO concentration.[\[9\]](#)
- **Analysis:** Two of the three dosimeter types were analyzed by the investigators. The 3M dosimeters were divided for analysis between an independent accredited laboratory and 3M's own laboratory.[\[9\]](#)
- **Data Evaluation:** The precision, bias, and accuracy of each passive method were calculated by comparing their results to the GC-FID measurements at concentrations bracketing the OSHA excursion limit.[\[9\]](#)

## Inter-laboratory Comparison of Analytical Methods for Residual Ethylene Oxide

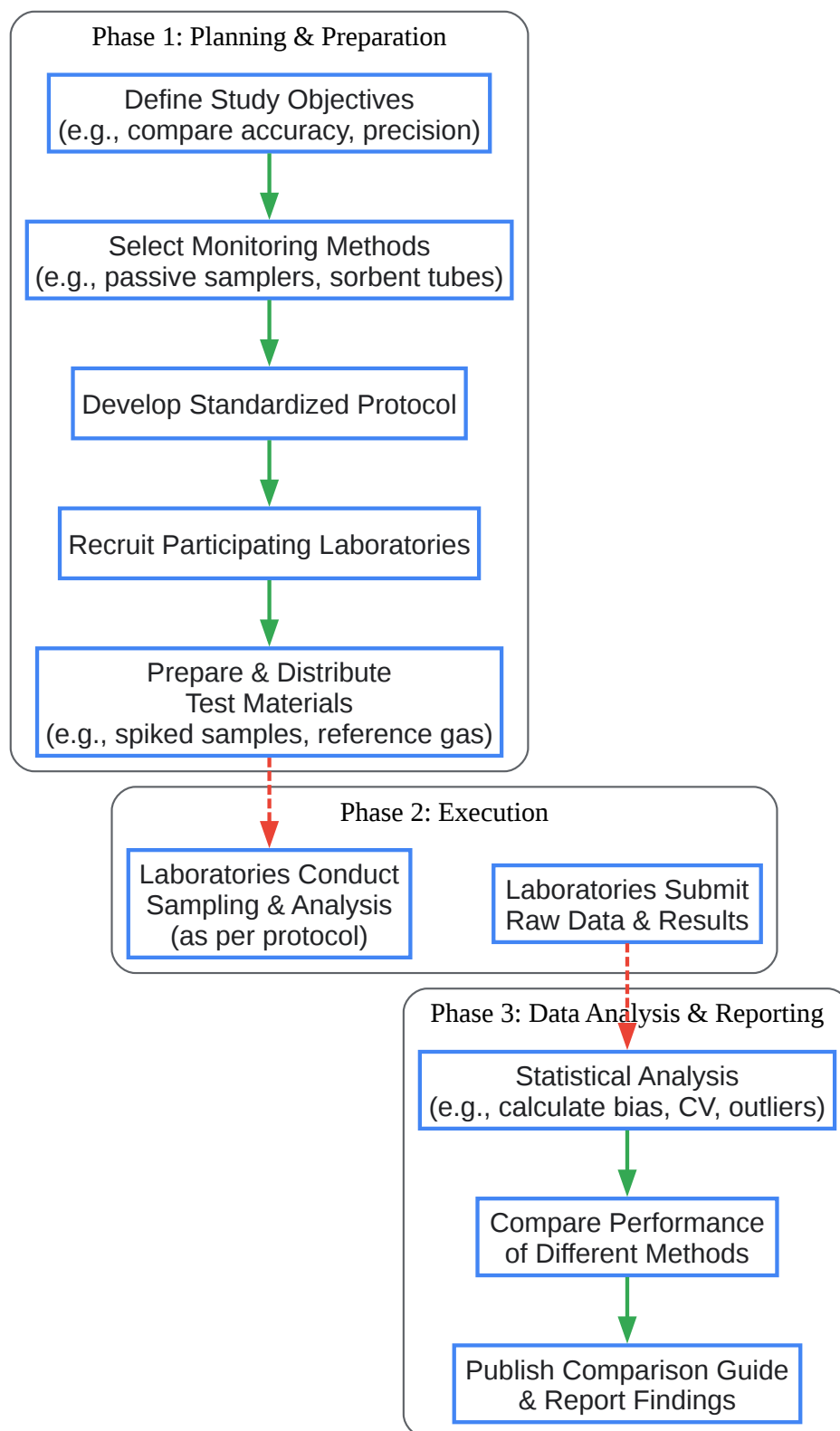
This study evaluated the variability of four different gas chromatographic procedures for quantifying residual EtO in an acrylic polymer across thirteen laboratories.[\[17\]](#)

- **Sample Preparation:** A single lot of acrylic polymer was sterilized with EtO to ensure a homogenous starting material for all participating laboratories.

- Analytical Procedures: The study compared four methods:
  - Water extraction followed by GC analysis.
  - Acetone extraction followed by GC analysis.
  - N,N-dimethylformamide extraction followed by GC analysis.
  - Headspace gas analysis.[\[17\]](#)
- Laboratory Participation: Thirteen laboratories participated in the comparison.
- Data Analysis: The results from laboratories that adhered strictly to the provided procedures were used to calculate the average estimated total coefficient of variation for each of the four methods.[\[17\]](#)

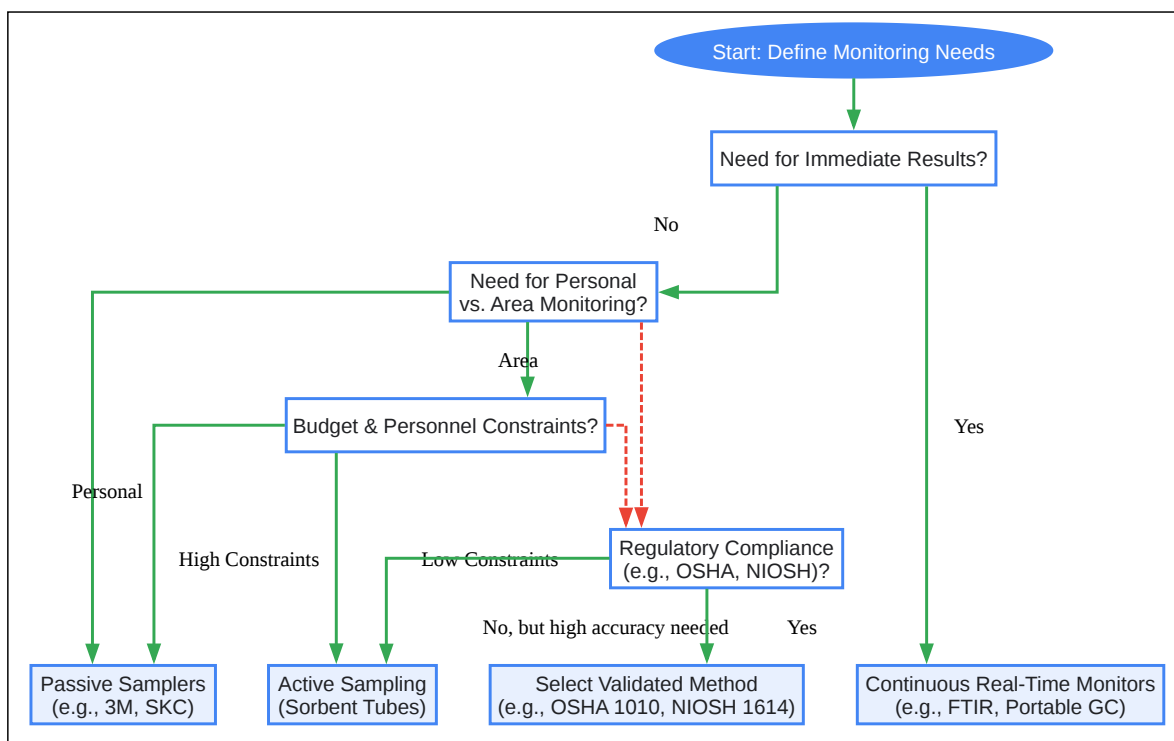
## Mandatory Visualization

The following diagrams illustrate the typical workflow of an inter-laboratory comparison study for EtO exposure assessment and a decision-making pathway for selecting an appropriate monitoring method.



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### Workflow for an Inter-laboratory Comparison Study



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### Decision Pathway for EtO Monitoring Method Selection

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